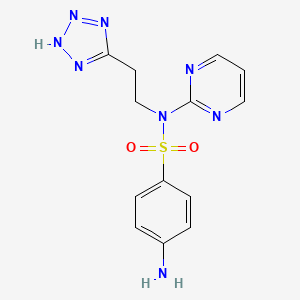![molecular formula C9H12O4 B14466038 1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol CAS No. 69291-07-2](/img/structure/B14466038.png)
1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol is an organic compound characterized by the presence of a phenyl group substituted with hydroxymethoxy and ethane-1,2-diol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the reduction of α-hydroxy acetophenone using organometallic complexes. This method requires high temperature, high pressure of hydrogen, oxygen-free operation, and alkaline reaction conditions . Another method involves the stereospecific dihydroxylation of styrene catalyzed by naphthalene dioxygenase, which affords the desired product with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic methods. For example, the asymmetric reduction of α-hydroxy aromatic ketones using Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration has been shown to be highly efficient . This method allows for the production of optically pure 1-phenyl-1,2-ethanediol with high yield and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as osmium tetroxide or potassium permanganate to form diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include diols, aldehydes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in biocatalytic reactions, the compound acts as a substrate for enzymes such as carbonyl reductase and
Properties
CAS No. |
69291-07-2 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-[2-(hydroxymethoxy)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H12O4/c10-5-8(12)7-3-1-2-4-9(7)13-6-11/h1-4,8,10-12H,5-6H2 |
InChI Key |
FJDCQHVMOZAORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


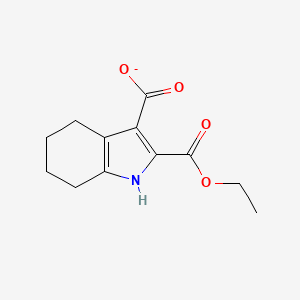

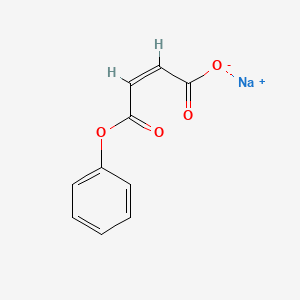
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)



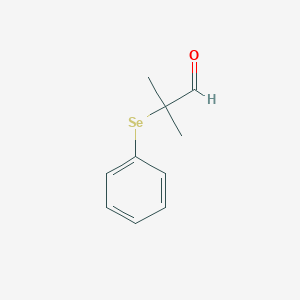

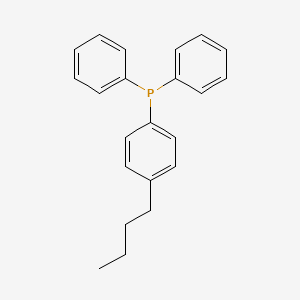
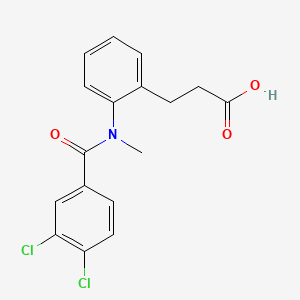
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
